Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16767871
InChI: InChI=1S/C11H9F3N2O2/c1-16-7-5-3-4-6(9(17)18-2)8(7)15-10(16)11(12,13)14/h3-5H,1-2H3
SMILES:
Molecular Formula: C11H9F3N2O2
Molecular Weight: 258.20 g/mol

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate

CAS No.:

Cat. No.: VC16767871

Molecular Formula: C11H9F3N2O2

Molecular Weight: 258.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate -

Specification

Molecular Formula C11H9F3N2O2
Molecular Weight 258.20 g/mol
IUPAC Name methyl 1-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate
Standard InChI InChI=1S/C11H9F3N2O2/c1-16-7-5-3-4-6(9(17)18-2)8(7)15-10(16)11(12,13)14/h3-5H,1-2H3
Standard InChI Key NAJPPZBLOHJLJG-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC(=C2N=C1C(F)(F)F)C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a benzimidazole core with three functional groups:

  • N1-Methyl group: Enhances lipophilicity and modulates electronic effects on the imidazole ring.

  • C2-Trifluoromethyl group: Introduces strong electron-withdrawing characteristics, influencing reactivity and intermolecular interactions .

  • C4-Methyl ester: Provides a handle for further derivatization via hydrolysis or transesterification.

The IUPAC name, methyl 1-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate, reflects these substituents’ positions. The canonical SMILES string (CN1C2=CC=CC(=C2N=C1C(F)(F)F)C(=O)OC) and InChIKey (NAJPPZBLOHJLJG-UHFFFAOYSA-N) confirm the connectivity and stereochemical features.

Physicochemical Characteristics

  • Molecular Weight: 258.20 g/mol

  • Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to the ester and trifluoromethyl groups.

  • Melting Point: Analogous trifluoromethyl benzimidazoles report melting points between 88–202°C, suggesting solid-state stability under standard conditions .

Synthesis and Reaction Pathways

Copper-Catalyzed Cyclization

A robust synthesis route involves Cu₂O-catalyzed cyclization of o-phenylenediamine derivatives with hexafluoroacetylacetone (HFAC) .

Representative Procedure :

  • Reactants: o-Phenylenediamine (1.0 equiv.), HFAC (1.5 equiv.), Cu₂O (10 mol%), CH₃CN (3 mL).

  • Conditions: 90°C, 18–24 hours under air.

  • Workup: Solvent removal, silica gel chromatography.

  • Yield: 84% for the methyl ester derivative (3j in reference ).

Mechanistic Insights:

  • Step 1: Coordination of Cu(I) to HFAC, facilitating enolate formation.

  • Step 2: Nucleophilic attack by the diamine’s amine group, followed by cyclodehydration.

  • Step 3: Esterification at C4 via in situ methanolysis or pre-functionalization.

This method avoids harsh conditions, offering scalability and functional group tolerance .

Alternative Routes

  • Photoredox Trifluoromethylation: Late-stage C–H trifluoromethylation of pre-formed benzimidazoles using CF₃ radicals generated via Ru photocatalysts .

  • Multicomponent Reactions: Condensation of aldehydes, amines, and trifluoromethylating agents, though less efficient for C2-substituted derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (600 MHz, d₆-DMSO) :

  • δ 13.65 (s, 1H, NH),

  • δ 8.04 (dd, J = 59.7, 5.9 Hz, 2H, aromatic),

  • δ 7.45 (t, J = 7.6 Hz, 1H, aromatic),

  • δ 3.96 (s, 3H, OCH₃).

13C NMR (151 MHz, d₆-DMSO) :

  • δ 170.1 (COOCH₃),

  • δ 147.7 (C2–CF₃, q, JC–F = 40.7 Hz),

  • δ 124.0 (CF₃, q, JC–F = 271.7 Hz).

19F NMR (565 MHz, d₆-DMSO):

  • δ -62.7 (s, CF₃) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 258.0751 ([M+H]⁺).

  • Calculated for C₁₁H₁₀F₃N₂O₂⁺: 258.0754.

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